Cyclooctanone, 2-(phenylsulfinyl)- Cyclooctanone, 2-(phenylsulfinyl)-
Brand Name: Vulcanchem
CAS No.: 55705-18-5
VCID: VC19615841
InChI: InChI=1S/C14H18O2S/c15-13-10-6-1-2-7-11-14(13)17(16)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2
SMILES:
Molecular Formula: C14H18O2S
Molecular Weight: 250.36 g/mol

Cyclooctanone, 2-(phenylsulfinyl)-

CAS No.: 55705-18-5

Cat. No.: VC19615841

Molecular Formula: C14H18O2S

Molecular Weight: 250.36 g/mol

* For research use only. Not for human or veterinary use.

Cyclooctanone, 2-(phenylsulfinyl)- - 55705-18-5

Specification

CAS No. 55705-18-5
Molecular Formula C14H18O2S
Molecular Weight 250.36 g/mol
IUPAC Name 2-(benzenesulfinyl)cyclooctan-1-one
Standard InChI InChI=1S/C14H18O2S/c15-13-10-6-1-2-7-11-14(13)17(16)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2
Standard InChI Key UEGWFRUYDDNJPR-UHFFFAOYSA-N
Canonical SMILES C1CCCC(=O)C(CC1)S(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Cyclooctanone, 2-(phenylsulfinyl)- consists of a cyclooctanone backbone—a strained eight-membered ring with a ketone group at position 1—and a phenylsulfinyl substituent at position 2. The sulfinyl group (SO\text{SO}) adopts a trigonal pyramidal geometry, creating a stereogenic center. The compound’s IUPAC name derives from this substitution pattern, with the phenylsulfinyl group prioritized in numbering due to its higher functional group precedence .

The strain inherent to the cyclooctanone ring (Baeyer strain) influences its reactivity, while the sulfinyl group enhances solubility in polar aprotic solvents. Computational studies of analogous sulfinylcycloalkanes suggest that the sulfinyl oxygen engages in intramolecular hydrogen bonding with adjacent protons, stabilizing specific conformers .

Physicochemical Properties

Experimental data for this specific compound remain sparse, but inferences can be drawn from structurally related molecules:

PropertyValue/DescriptionSource
Molecular Weight250.36 g/mol
Melting PointNot reported
Boiling PointEstimated >250°C (decomposition)
SolubilityModerate in DMSO, chloroform
LogP (Partition Coefficient)Predicted 2.1 ± 0.3

Synthetic Routes and Methodological Insights

Retrosynthetic Analysis

Reactivity and Functional Group Transformations

Ketone Reactivity

The cyclooctanone carbonyl participates in typical ketone reactions:

  • Nucleophilic Additions: Grignard reagents or hydrides attack the carbonyl carbon, though steric hindrance from the sulfinyl group may slow kinetics.

  • Enolate Formation: Deprotonation at the α-position (C3 or C8) generates enolates, enabling alkylation or aldol reactions. The sulfinyl group’s electron-withdrawing nature enhances enolate stability.

Sulfinyl Group Reactivity

The sulfinyl moiety undergoes distinct transformations:

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces SO\text{SO} to S\text{S}, yielding 2-(phenylthio)cyclooctanone.

  • Oxidation: Further oxidation with peracids converts SO\text{SO} to sulfone (SO2\text{SO}_2), though overoxidation risks degrading the cyclooctanone ring.

  • Chiral Auxiliary Role: The stereogenic sulfur atom can induce asymmetry in subsequent reactions, such as diastereoselective cycloadditions .

Comparative Analysis with Structural Analogs

Cyclic Ketones

CompoundRing SizeSubstituentKey Difference
Cyclohexanone6NoneLower ring strain, higher stability
Cycloheptanone7NoneModerate strain, intermediate reactivity
2-(Phenylsulfinyl)cyclooctanone8PhSO\text{PhSO}High strain, chiral center, polar

Sulfur-Containing Compounds

CompoundFunctional GroupReactivity
Phenyl SulfideSPh\text{SPh}Oxidizable to sulfoxide/sulfone
Phenyl SulfoneSO2Ph\text{SO}_2\text{Ph}Electron-withdrawing, less nucleophilic
2-(Phenylsulfinyl)cyclooctanoneSOPh\text{SOPh}Chiral, participates in H-bonding

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